4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde
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Overview
Description
4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is a heterocyclic compound that features a benzaldehyde moiety attached to an oxadiazole ring Oxadiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
It’s worth noting that 1,2,4-oxadiazole derivatives have been found to exhibit a broad spectrum of biological activities . They have been reported to target various enzymes such as thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Mode of Action
It has been suggested that 1,2,4-oxadiazole derivatives may exert their effects by inhibiting the aforementioned enzymes, thereby preventing dna synthesis and inhibiting cancer cell proliferation .
Biochemical Pathways
These could include DNA synthesis, cell proliferation, and other processes related to the growth and survival of cancer cells .
Result of Action
Given the known targets of 1,2,4-oxadiazole derivatives, it can be inferred that the compound may have potential anticancer effects by inhibiting dna synthesis and cell proliferation .
Action Environment
It’s worth noting that the synthesis of 1,2,4-oxadiazole derivatives has been described as environmentally benign .
Biochemical Analysis
Biochemical Properties
They have been reported to exhibit a wide range of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
Cellular Effects
Some oxadiazole derivatives have been found to exhibit anticancer activity against different cancer cell lines . They can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Oxadiazole derivatives have been reported to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Oxadiazoles are known to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of benzohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl3) or sulfuric acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as laboratory methods, with optimizations for scale, yield, and cost-effectiveness. The use of continuous flow reactors and green chemistry principles may also be employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
Oxidation: 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzoic acid
Reduction: 4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzyl alcohol
Substitution: Various substituted oxadiazole derivatives.
Scientific Research Applications
4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antibacterial and antiviral properties.
Medicine: Explored for its anticancer activity, particularly in the development of new therapeutic agents.
Industry: Utilized in the development of high-energy materials and as a precursor for various functional materials
Comparison with Similar Compounds
Similar Compounds
1,2,4-Oxadiazole: A regioisomer with similar biological activities but different chemical properties.
1,3,4-Oxadiazole: Another regioisomer with distinct reactivity and applications.
Furazan (1,2,5-Oxadiazole): Known for its high-energy properties and use in energetic materials
Uniqueness
4-(5-Oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of an aldehyde group with an oxadiazole ring makes it a versatile intermediate for various synthetic applications .
Properties
IUPAC Name |
4-(5-oxo-4H-1,2,4-oxadiazol-3-yl)benzaldehyde |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O3/c12-5-6-1-3-7(4-2-6)8-10-9(13)14-11-8/h1-5H,(H,10,11,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMSUNCPVYPPTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=NOC(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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